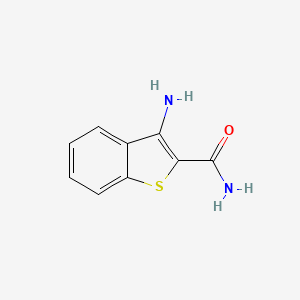

3-Amino-1-benzothiophene-2-carboxamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNWICBPQWPXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356350 | |

| Record name | 3-amino-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37839-59-1 | |

| Record name | 3-amino-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzothiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1 Benzothiophene 2 Carboxamide and Its Analogues

Direct Synthesis Approaches to the 3-Amino-1-benzothiophene-2-carboxamide Core

Direct synthesis methods focus on the formation of the fused bicyclic ring system as the key step. These strategies often involve intramolecular cyclization or multicomponent condensation reactions.

Nucleophilic Substitution and Intramolecular Cyclization Reactions

One fundamental approach to constructing the this compound scaffold involves an intramolecular cyclization process initiated by a nucleophilic substitution reaction. This strategy typically starts with an appropriately substituted benzene (B151609) precursor, such as a 2-halobenzonitrile. sci-hub.senih.govacs.org The process can be conceptualized as the reaction of a 2-halobenzonitrile with a sulfur-containing nucleophile, like a salt of thioglycolamide (HSCH₂CONH₂).

The reaction sequence proceeds as follows:

Nucleophilic Aromatic Substitution (SNAr): The thiolate anion of thioglycolamide acts as a nucleophile, attacking the carbon atom bearing the halogen on the benzene ring of the 2-halobenzonitrile. This displaces the halide ion and forms a new carbon-sulfur bond, yielding a 2-(cyanophenylthio)acetamide intermediate.

Intramolecular Cyclization: In the presence of a suitable base, the methylene group adjacent to the sulfur atom is deprotonated, forming a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group (-CN) in an intramolecular fashion.

Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable aromatic this compound ring system.

This method provides a direct route to the desired benzothiophene (B83047) core, leveraging well-established reaction mechanisms.

Gewald-Type Condensation Methods for Benzothiophenes

The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org While classically applied to the synthesis of simple thiophenes from ketones or aldehydes, an α-cyanoester (or related active methylene nitrile), and elemental sulfur, this methodology can be adapted for the synthesis of benzo-fused thiophenes. tubitak.gov.tr

To synthesize this compound, a modified Gewald approach would conceptually start with a precursor that already contains the benzene ring, such as a cyclohexanone derivative, which ultimately aromatizes. However, a more direct analogue to the benzothiophene system is less common. The classical Gewald reaction involves the condensation of a carbonyl compound with an active methylene nitrile, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgumich.edu

The general mechanism involves three key steps:

Knoevenagel Condensation: A base-catalyzed condensation between a carbonyl compound and an active methylene compound (like cyanoacetamide) forms an α,β-unsaturated nitrile intermediate. wikipedia.orgtubitak.gov.tr

Sulfur Addition: Elemental sulfur adds to the activated methylene position.

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Gewald reactions, significantly reducing reaction times. tubitak.gov.tr

Synthesis of Key Precursors and Synthetic Intermediates

The success of the synthetic methodologies described above relies on the availability of key starting materials.

2-Halobenzonitriles: These are crucial precursors for the nucleophilic substitution/cyclization pathway. They can be synthesized via various standard aromatic chemistry techniques, including the Sandmeyer reaction from 2-haloanilines or by direct halogenation of benzonitrile under appropriate conditions. A range of substituted 2-halobenzonitriles are also commercially available. acs.org

Thioglycolamide (2-Mercaptoacetamide): This sulfur-containing reactant is commercially available. It provides the sulfur atom and the carboxamide side chain in a single molecule for the cyclization reaction with 2-halobenzonitriles.

Cyanoacetamide: This is a key reagent for Gewald-type reactions, serving as the active methylene nitrile that incorporates both the C2-carboxamide and C3-amino groups (after cyclization and tautomerization). tubitak.gov.tr

Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, it can be further functionalized to create a library of analogues. The primary sites for modification are the 3-amino group and the 2-carboxamide (B11827560) moiety.

N-Substitution and Arylation Reactions, including Copper-Catalyzed N-Arylation

The primary amino group at the C-3 position is a versatile handle for introducing various substituents. Standard alkylation and acylation reactions can be performed to yield N-alkyl and N-acyl derivatives, respectively.

A particularly important modification is N-arylation, which forms a C-N bond between the amino group and an aryl ring. While palladium-catalyzed Buchwald-Hartwig amination is a common method, copper-catalyzed N-arylation (Ullmann condensation) offers a valuable alternative. nih.govmdpi.com This reaction typically involves coupling the amine with an aryl halide in the presence of a copper catalyst, a base, and often a ligand. mdpi.com

More recently, Chan-Lam cross-coupling provides a milder approach, using arylboronic acids or potassium aryltrifluoroborate salts as the aryl source. nih.govnih.gov A typical protocol for a related system, methyl 2-aminothiophene-3-carboxylate, involved Cu(OAc)₂ as the copper source and a base like triethylamine. nih.gov This method tolerates a wide range of functional groups on the arylating agent.

| Arylating Agent | Catalyst System | Product Type | Reference |

| Aryl Halides (e.g., Ar-I, Ar-Br) | CuI / Ligand (e.g., diamine) | N-Aryl Derivative | mdpi.com |

| Arylboronic Acids (Ar-B(OH)₂) | Cu(OAc)₂ / Base | N-Aryl Derivative | nih.gov |

| Potassium Aryltrifluoroborates | Cu(OAc)₂ / Base | N-Aryl Derivative | nih.gov |

Modification of the Carboxamide Moiety (e.g., Amidation from Esters)

The carboxamide group at the C-2 position can also be modified, though this often requires initial synthesis of the corresponding ester, methyl or ethyl 3-amino-1-benzothiophene-2-carboxylate. This ester can be synthesized via a Gewald-type reaction using methyl or ethyl cyanoacetate instead of cyanoacetamide.

Once the ester is obtained, it can be converted into a variety of amides through direct amidation. This reaction involves treating the ester with a primary or secondary amine, often at elevated temperatures or with a catalyst, to displace the alkoxy group (-OR) and form a new amide bond (-NR'R''). This approach allows for the introduction of diverse functional groups onto the carboxamide nitrogen, significantly expanding the structural variety of the analogues.

Ring Annulation and Formation of Fused Heterocyclic Systems

The strategic positioning of the amino and carboxamide groups in an ortho arrangement on the benzothiophene scaffold makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems. This arrangement is ideal for ring annulation reactions, where the two functional groups participate in cyclization with appropriate reagents to form new five- or six-membered rings fused to the thiophene (B33073) core. These reactions are crucial for creating complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. tubitak.gov.tr

The reactivity of the o-amino-carboxamide system allows for the construction of fused pyrimidines, pyrazoles, and triazoles, leading to the formation of thieno[3,2-d]pyrimidines and other related polycyclic aromatic compounds.

Synthesis of Fused Pyrimidine Systems: Thieno[3,2-d]pyrimidines

One of the most common applications of this compound and its analogues in ring annulation is the synthesis of the thieno[3,2-d]pyrimidine core. This bicyclic system is of significant interest due to its structural similarity to purine bases and its association with a wide range of biological activities. researchgate.netnih.gov The fusion of a pyrimidine ring is typically achieved by reacting the amino-carboxamide with a one- or two-carbon synthon.

For instance, reaction with nitriles in the presence of an acid catalyst can yield 4-aminothieno[3,2-d]pyrimidines. tubitak.gov.tr Similarly, cyclization with formamide under heating provides a direct route to thieno[3,2-d]pyrimidin-4-ones. mdpi.com The use of reagents like ethyl chloroformate followed by treatment with an amine can lead to the formation of dione derivatives. mdpi.com These methods provide access to a variety of substituted thieno[3,2-d]pyrimidines, which are valuable scaffolds in drug discovery. researchgate.netscielo.br

Table 1: Synthesis of Thieno[3,2-d]pyrimidine Derivatives

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| 2-Amino-3-ethoxycarbonyl-thiophenes | Formamide | Heat | Thieno[2,3-d]pyrimidinone derivatives |

| 2-Amino-3-ethoxycarbonyl-thiophenes | Phenyl isothiocyanate, KOH | Microwave, then reflux | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one |

| 2-Amino-3-ethoxycarbonyl-thiophenes | Ethyl chloroformate, p-chlorobenzylamine | Heat (230-240°C) | 3-(4-Chlorobenzyl)-thieno[2,3-d]pyrimidine-2,4-dione |

Synthesis of Fused Triazole Systems: Thieno[3,2-e] acs.orgnih.govekb.egtriazolo[4,3-a]pyrimidines

Further elaboration of the fused pyrimidine ring can lead to more complex tri-cyclic systems. For example, thieno[3,2-d]pyrimidinones can be converted into thieno[3,2-e] acs.orgnih.govekb.egtriazolo[4,3-a]pyrimidine-2-carboxamides. This transformation involves the creation of a fused triazole ring, adding another layer of structural complexity and modulating the molecule's properties. These compounds have been investigated for their anti-inflammatory and analgesic activities. nih.gov

The synthesis typically starts from a 2-thioxo-thieno[2,3-d]pyrimidin-4-one, which is then converted to a hydrazinyl intermediate. Cyclization of this intermediate with appropriate reagents furnishes the final triazolo-fused system.

Table 2: Representative Synthesis of Thieno[3,2-e] acs.orgnih.govekb.egtriazolo[4,3-a]pyrimidines

| Precursor | Reagent(s) | Conditions | Product |

|---|---|---|---|

| 5-Benzyl-8-mercapto-3-methyl-4-oxo-4,5-dihydrothieno[3,2-e] acs.orgnih.govekb.egtriazolo[4,3-a] pyrimidine-2-carboxamide | Alkyl or aralkyl halide, K₂CO₃ | Dry acetone, reflux | 8-(Substituted sulfanyl)-thieno[3,2-e] acs.orgnih.govekb.egtriazolo[4,3-a]pyrimidine derivatives |

Synthesis of Fused Pyrazole Systems: Pyrazolo[4,3-d]pyrimidines

The versatile this compound can also be a precursor for pyrazolo-fused systems, although this often involves a multi-step process where the pyrazole ring is constructed first, followed by the pyrimidine. However, annulation reactions starting from aminothiophene carboxamides can also lead to pyrazolo[3,4-d]pyrimidine analogues. The reaction with hydrazine hydrate, for instance, can lead to the formation of a fused pyrazole ring, yielding thieno[2,3-d]pyrazolo derivatives. tubitak.gov.tr The pyrazolo[3,4-d]pyrimidine scaffold is a well-known kinase inhibitor core. nih.gov The synthesis of 3-aryl pyrazolo[4,3-d]pyrimidines has been described as potential antagonists for the corticotropin-releasing factor (CRF-1) receptor. nih.gov

Table 3: Formation of Fused Pyrazole Derivatives

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| 2-Aminothiophene-3-carboxamides | Hydrazine hydrate, Sodium ethoxide | N/A | Pyrazolo derivatives (Thieno[2,3-d]pyrazoles) |

Reactivity and Reaction Mechanisms of 3 Amino 1 Benzothiophene 2 Carboxamide Derivatives

Exploration of Electrophilic Substitution Reactions

The benzothiophene (B83047) ring system is susceptible to electrophilic aromatic substitution. In the case of 3-Amino-1-benzothiophene-2-carboxamide, the outcome of such reactions is directed by the combined electronic effects of the substituents. The 3-amino group is a potent activating group, directing electrophiles to the ortho and para positions, while the 2-carboxamide (B11827560) group is a deactivating group.

Electrophilic attack can occur at several positions:

The Benzene (B151609) Ring: The fused benzene ring is a primary site for electrophilic substitution. The directing effects of the heterocyclic sulfur atom and the 3-amino group influence the regioselectivity, typically favoring positions 4 and 6.

The Amino Group: The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a site for electrophilic attack. Reactions with electrophiles can lead to N-substituted products.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, each requiring an acid catalyst to activate the electrophile for attack by the relatively unreactive aromatic ring. masterorganicchemistry.com For derivatives of this compound, the strong activation by the amino group facilitates these substitutions, often under milder conditions than required for unsubstituted benzothiophene.

Nucleophilic Reactivity and Additions

The nucleophilic character of this compound is centered on the 3-amino group, while the 2-carboxamide group provides a key electrophilic site.

Reactivity of the 3-Amino Group: The primary amine at the C-3 position is a strong nucleophile and readily participates in reactions with a wide range of electrophiles.

Acylation and Sulfonylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This is a common strategy for synthesizing more complex amides and ureas.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Condensation Reactions: The amino group can condense with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines), which are versatile intermediates for further transformations.

Oxidative Dimerization: In some systems, such as the related 3-aminothieno[2,3-b]pyridine-2-carboxamides, the amino group can participate in unusual oxidative dimerization reactions when treated with oxidizing agents like sodium hypochlorite, leading to complex polyheterocyclic structures. nih.gov

Reactivity of the 2-Carboxamide Group: The carbonyl carbon of the carboxamide is electrophilic and susceptible to attack by nucleophiles.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 3-Amino-1-benzothiophene-2-carboxylic acid.

Transamidation: The amide can potentially undergo reaction with other amines, particularly under catalyzed conditions, to exchange the amide nitrogen substituent. This process, also known as aminolysis, is a useful tool for diversifying the carboxamide moiety. nih.gov

The dual reactivity allows for a stepwise functionalization, where the amino group can be first protected, followed by modification at the carboxamide, or vice versa.

Intramolecular Cyclization and Condensation Pathways

Derivatives of this compound are exceptionally useful precursors for the synthesis of fused heterocyclic ring systems through intramolecular reactions involving the 3-amino and 2-carboxamide groups. These reactions provide efficient routes to novel polycyclic compounds.

One of the most significant applications is the synthesis of thieno[2,3-d]pyrimidines . This is typically achieved by reacting the 3-amino-2-carboxamide with a one-carbon electrophile, which condenses with both the amino and carboxamide nitrogen atoms. tubitak.gov.tr

| Reagent | Fused Product | Reaction Type |

| Formamide (HCONH₂) | Thieno[2,3-d]pyrimidin-4(3H)-one | Condensation/Cyclization |

| Carbon Disulfide (CS₂) | 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Cyclocondensation |

| Isothiocyanates (R-NCS) | 3-Substituted-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Addition/Cyclization |

| Nitriles (R-CN) | 4-Amino-thieno[2,3-d]pyrimidine | Acid-catalyzed Condensation |

Furthermore, intramolecular cyclocondensation of related 2-arylamino-3-cyanobenzo[b]thiophenes, mediated by acids like triflic acid, can lead to the formation of novel amino-substituted benzothieno[2,3-b]quinolines. researchgate.net Similar strategies can be envisioned for this compound derivatives, where the carboxamide participates in cyclization to form fused pyridinone or quinolinone structures. Research has also shown that related thiophene (B33073) derivatives can undergo intramolecular cyclization to form flavone and pyrazole structures. researchgate.net

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of Thieno[2,3-d]pyrimidine Formation: The synthesis of the thieno[2,3-d]pyrimidine core from 2-aminothiophene-3-carboxamides is a well-established transformation. tubitak.gov.tr A general mechanism proceeds as follows:

Initial Nucleophilic Attack: The 3-amino group acts as a nucleophile, attacking the electrophilic carbon of the reagent (e.g., the carbon in formamide or an isothiocyanate).

Intermediate Formation: This initial attack forms an open-chain intermediate, such as an N-formylamino derivative or a thiourea.

Intramolecular Cyclization: The nitrogen atom of the 2-carboxamide group then performs an intramolecular nucleophilic attack on the newly introduced electrophilic center.

Dehydration/Elimination: The resulting cyclic intermediate undergoes a dehydration or elimination reaction (e.g., loss of water or H₂S) to yield the final, stable aromatic thieno[2,3-d]pyrimidine system.

Mechanism of Thiophene Ring Formation (Gewald Reaction): The synthesis of the 2-aminothiophene scaffold itself, often accomplished via the Gewald reaction, provides insight into its inherent reactivity. One common variation involves the condensation of a ketone with an active methylene nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. tubitak.gov.tr The mechanism is thought to involve:

Knoevenagel condensation between the ketone and cyanoacetamide to form an α,β-unsaturated nitrile.

Michael addition of sulfur to the double bond.

Intramolecular cyclization and tautomerization, followed by oxidation, to yield the 2-aminothiophene product. tubitak.gov.tr

A mechanistic study of the synthesis of related 3-aminothiophene derivatives from 2-chloroacetamide reagents highlights a pathway involving the initial formation of an alkylated sulfide intermediate, which then undergoes intramolecular addition of a methylene group onto a nitrile function to yield the final product. nih.gov These mechanistic pathways underscore the interplay of nucleophilic and electrophilic centers that are fundamental to the chemistry of these heterocycles.

Medicinal Chemistry Research on 3 Amino 1 Benzothiophene 2 Carboxamide Scaffolds

Utility as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, the 3-aminobenzo[b]thiophene scaffold is recognized for its utility in the preparation of kinase inhibitors. nih.gov The structural rigidity and the presence of key functional groups for interaction with biological targets make it an attractive starting point for the design of new drugs. Thiophene (B33073) carboxamide scaffolds, in general, have emerged as promising anticancer agents. mdpi.com The versatility of the 3-amino-1-benzothiophene-2-carboxamide core allows for the synthesis of a diverse library of compounds with a wide range of biological activities, solidifying its status as a privileged scaffold in the pursuit of novel therapeutics. ijpsjournal.comresearchgate.net

Investigations into Enzyme Inhibition

The this compound scaffold has been a focal point of research into the inhibition of various enzymes critical to cellular function and disease progression.

Derivatives of the 3-aminobenzo[b]thiophene scaffold have been instrumental in the synthesis of inhibitors for several kinases. nih.gov

LIMK1 Inhibition : The thieno[2,3-b]pyridine core motif, which can be derived from 3-aminobenzo[b]thiophenes, is a key component of LIMK1 inhibitors. nih.gov

PIM Kinase Inhibition : A benzo nih.govmdpi.comthieno[3,2-d]pyrimidin-4-one, synthesized from a 3-aminobenzo[b]thiophene scaffold, has been identified as an inhibitor of PIM kinases. nih.gov

IKK Inhibition : Thiophene carboxamides have been investigated as inhibitors of the enzyme IKK-2. google.com Specifically, a series of 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides were synthesized and evaluated for their ability to inhibit IKK-2. nih.gov

| Kinase Target | Scaffold/Derivative | Significance |

|---|---|---|

| LIMK1 | Thieno[2,3-b]pyridine core from 3-aminobenzo[b]thiophene | Demonstrates the utility of the scaffold in targeting cytoskeletal dynamics. nih.gov |

| PIM Kinases | Benzo nih.govmdpi.comthieno[3,2-d]pyrimidin-4-one from 3-aminobenzo[b]thiophene | Highlights the scaffold's potential in developing cancer therapeutics. nih.gov |

| IKK-2 | 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides | Shows the scaffold's relevance in targeting inflammatory pathways. nih.gov |

While direct evidence for this compound as an HDAC inhibitor is not prominent, related structures containing a 2-amino anilide moiety are known to be slow-binding inhibitors of HDACs 1-3. nih.gov The interaction involves the breaking of an intramolecular hydrogen bond within the 2-amino anilide to coordinate with the zinc ion in the active site of the enzyme. nih.gov This suggests that with appropriate structural modifications, the this compound scaffold could potentially be explored for HDAC inhibition.

Research has extended to other enzyme families, demonstrating the broad applicability of the benzothiophene (B83047) carboxamide core.

SUMO-specific proteases (SENPs) Inhibition : A series of benzothiophene-2-carboxamide derivatives were designed and identified as inhibitors of SENP1, 2, and 5. nih.gov Starting from a virtual screening hit, researchers developed potent and selective nonpeptidic inhibitors of the SENPs family. nih.gov One of the derivatives, an ethylacetate, showed submicromolar inhibitory activity and a 33-fold selectivity for SENP2 over SENP5. nih.gov

| Enzyme Target | Scaffold/Derivative | Key Finding |

|---|---|---|

| SENP1, SENP2, SENP5 | Benzothiophene-2-carboxamide derivatives | An ethylacetate derivative demonstrated an IC50 as low as 0.56 μM and 33-fold selectivity for SENP2 over SENP5. nih.gov |

Modulation of Biological Pathways

The antiproliferative effects of compounds based on the this compound scaffold are often linked to their ability to modulate key biological pathways involved in cell growth and division.

One of the well-documented mechanisms of antiproliferative activity for aminobenzo[b]thiophene derivatives is the inhibition of tubulin polymerization. nih.gov

Tubulin Polymerization Inhibition : Both 2-amino and 3-aminobenzo[b]thiophene derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov These compounds were assessed for their antiproliferative activity and their effects on the cell cycle. nih.gov The most promising compound in the 2-amino series was found to inhibit cancer cell growth at subnanomolar concentrations by binding to the colchicine site on tubulin. nih.gov While many 3-amino derivatives have been synthesized, their specific activity and binding characteristics at the colchicine site are a subject of ongoing investigation. nih.gov The antiproliferative activity of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines has also been reported, with the proposed mechanism involving interference with phospholipid metabolism through inhibition of PI-PLC, among other cellular processes. mdpi.com

| Mechanism | Scaffold/Derivative | Effect |

|---|---|---|

| Tubulin Polymerization Inhibition | 2- and 3-aminobenzo[b]thiophene derivatives | Inhibition of cancer cell growth and cell cycle arrest. nih.gov |

| PI-PLC Inhibition | 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines | Potent anti-proliferative activity against various cancer cell lines. mdpi.com |

Cell Cycle Perturbations

Derivatives of the this compound scaffold have been investigated for their effects on cell cycle progression, a fundamental process often dysregulated in cancer. Certain thiophene carboxamide derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. This disruption of the cell cycle is a key mechanism behind their potential as anticancer agents.

One study on benzothieno[3,2-b]pyran derivatives, which share a core benzothiophene structure, demonstrated that the most active compound induced a significant disruption in the cell cycle profile of human colon adenocarcinoma cells (HCT-116). This was characterized by a time-dependent decrease in the G1 phase cell population and a corresponding increase in the pre-G and G2/M populations nih.gov. This arrest in the G2/M phase prevents cancer cells from proceeding to mitosis, ultimately leading to apoptosis. The induction of both early and late apoptosis was also observed, confirming the cytotoxic efficacy of these compounds nih.gov.

The mechanism of action for some thiophene carboxamide derivatives involves the inhibition of key proteins required for cell division, such as tubulin. By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, thus leading to G2/M arrest and subsequent apoptosis mdpi.com.

Table 1: Effects of Benzothiophene Derivatives on Cell Cycle Progression This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Effect | Key Findings |

|---|---|---|---|

| Benzothieno[3,2-b]pyran | HCT-116 | G2/M Arrest, Apoptosis | Time-dependent increase in pre-G and G2/M cell populations. nih.gov |

| Thiophene Carboxamide | A375, HT-29, MCF-7 | Apoptosis | Induction of caspase-3/7 activation and mitochondrial depolarization. mdpi.com |

Receptor Interaction Studies (e.g., Dopamine D2, Serotonin 5-HT2, and 5-HT1a Receptors)

The structural features of this compound derivatives make them candidates for interaction with various G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors, which are significant targets in the treatment of neurological and psychiatric disorders. While direct binding data for this compound itself on these specific receptors is not extensively documented in the provided research, studies on structurally related thiophene and benzothiophene derivatives provide insights into their potential receptor interactions.

Dopamine D2 Receptors: Research on various heterocyclic compounds has established that specific structural motifs can confer affinity for dopamine D2 receptors nih.govresearchgate.net. The benzothiophene scaffold, with its aromatic and heterocyclic nature, possesses the potential for such interactions. The precise affinity and functional activity (agonist or antagonist) would be highly dependent on the specific substitutions on the core structure.

Serotonin 5-HT2 and 5-HT1a Receptors: Studies have shown that certain thiophene derivatives can act as serotonin receptor antagonists nih.gov. The 5-HT2 receptor family, particularly the 5-HT2A and 5-HT2C subtypes, are well-established targets for antipsychotic and antidepressant medications nih.gov. The ability of a compound to antagonize these receptors can be beneficial in treating various neuropsychiatric conditions. Conversely, agonism at the 5-HT1a receptor is a known mechanism for anxiolytic and antidepressant effects nih.gov. Thiophene carboxamide derivatives have been synthesized and investigated as serotonin 5-HT4 receptor agonists, suggesting the scaffold's capability to interact with serotonin receptor subtypes nih.gov. The specific substitution patterns on the this compound core would determine the selectivity and functional outcome at these different serotonin receptors.

Broad Spectrum Biological Activity Research (Preclinical Focus)

Derivatives of this compound have demonstrated notable antimicrobial properties against a range of pathogens, including bacteria and fungi. The core scaffold can be modified with various substituents to enhance its potency and spectrum of activity.

Research has shown that certain N-(substituted)-3-chloro-1-benzothiophene-2-carboxamides exhibit broad-spectrum antibacterial activity . For instance, derivatives incorporating a benzothiazole moiety have been synthesized and evaluated, with some compounds showing moderate to good activity against both Gram-positive (e.g., Bacillus subtilis, Bacillus pumilus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria .

Furthermore, benzo[b]thiophene acylhydrazone derivatives have been specifically investigated as antimicrobial agents against multidrug-resistant Staphylococcus aureus (MRSA) nih.gov. One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, displayed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated methicillin- and daptomycin-resistant strains of S. aureus nih.gov. This highlights the potential of this scaffold in combating antibiotic-resistant infections.

Table 2: Antimicrobial Activity of Selected Benzothiophene Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | Bacillus subtilis, Bacillus pumilus, Escherichia coli, Pseudomonas aeruginosa | Moderate antibacterial | |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Multidrug-resistant Staphylococcus aureus | MIC of 4 µg/mL | nih.gov |

The anti-inflammatory potential of this compound derivatives has been a significant area of investigation. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain aalto.fi.

Substituted bromo-benzothiophene carboxamides have been shown to be potent analgesic and anti-inflammatory agents. These compounds act by selectively inhibiting COX-2 and disrupting the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation. This leads to a reduction in the levels of pro-inflammatory cytokines, chemokines, and neutrophil accumulation nih.gov.

Furthermore, derivatives of benzo-thieno[3,2-d]pyrimidine, which can be synthesized from 3-aminobenzothiophene precursors, have been identified as potent inhibitors of COX-2 expression. These compounds also suppress the production of other inflammatory mediators such as inducible nitric oxide synthase (iNOS), intercellular adhesion molecule-1 (ICAM-1), prostaglandin E2 (PGE2), and interleukin-8 (IL-8) researchgate.net.

Table 3: Anti-inflammatory Mechanisms of Benzothiophene Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Mechanism of Action | Key Effects |

|---|---|---|

| Bromo-benzothiophene carboxamides | Selective COX-2 inhibition | Reduced levels of cytokines, chemokines, and PGE2. nih.gov |

The this compound scaffold has been extensively utilized in the design of novel anticancer agents. These derivatives have demonstrated cytotoxicity against a variety of cancer cell lines, acting through multiple mechanisms.

One key area of research has been the development of benzothiophene-2-carboxamide derivatives as inhibitors of SUMO (small ubiquitin-related modifier)-specific proteases (SENPs) nih.govresearchgate.net. SENPs are implicated in various human diseases, including cancer, and their inhibition represents a potential therapeutic strategy. Researchers have designed and synthesized a series of these derivatives that show inhibitory activity against SENP1, 2, and 5, with some compounds exhibiting submicromolar IC50 values nih.govresearchgate.net.

Additionally, thiophene carboxamide scaffolds have been identified as promising agents that induce apoptosis in cancer cells. For instance, certain derivatives have been shown to activate caspases 3 and 7 and induce mitochondrial membrane depolarization in melanoma, colon, and breast cancer cell lines mdpi.com. Other studies have focused on developing these compounds as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis mdpi.com.

The anticancer activity of these compounds is often linked to their ability to induce cell cycle arrest, as discussed in section 4.3.2, and to trigger programmed cell death (apoptosis) through intrinsic and extrinsic pathways mdpi.commdpi.com.

Table 4: Anticancer Activity of Benzothiophene Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Cell Lines | Mechanism of Action |

|---|---|---|

| Benzothiophene-2-carboxamide | Various cancer cells | SENP inhibition. nih.govresearchgate.net |

| Thiophene Carboxamide | A375 (Melanoma), HT-29 (Colon), MCF-7 (Breast) | Apoptosis induction, Caspase-3/7 activation. mdpi.com |

| Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate derivatives | MCF-7 (Breast), HepG-2 (Liver) | Apoptosis induction. mdpi.com |

The this compound scaffold has also been explored for its potential in developing antiviral agents. Research has identified derivatives with activity against challenging viruses like norovirus and hepatitis C virus (HCV).

In the search for anti-norovirus agents, a series of heterocyclic carboxamide derivatives were synthesized and evaluated. While the initial screening hit was a thiophene carboxamide, the study explored various heterocyclic replacements, including benzothiophene jst.go.jpnih.gov. One hybrid compound, a 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole derivative, showed highly potent anti-norovirus activity with an EC50 value of 0.53 µM nih.gov. Further investigation suggested that this compound likely inhibits intracellular viral replication or a late stage of the viral infection cycle jst.go.jpnih.gov. Another study identified a carboxamide derivative as an inhibitor of mouse norovirus (MNV) replication with an EC50 of 0.5 µM, and a subsequent analog showed improved potency nih.gov.

With regard to anti-HCV activity, isoflavone derivatives incorporating an amino-propoxy side chain have been synthesized and shown to be more potent than the standard antiviral drug ribavirin. The most active compound exhibited an EC50 of 6.53 µM. The antiviral mechanism of these compounds was found to involve the induction of heme oxygenase-1 (HO-1) expression drugbank.com. While not directly 3-amino-1-benzothiophene-2-carboxamides, these findings demonstrate the potential of incorporating amino-carboxamide-like functionalities into heterocyclic systems to achieve antiviral effects.

Anthelmintic Activity

Research into the development of new anthelmintic agents has explored the potential of this compound derivatives. Studies have demonstrated that modifications of this scaffold can lead to compounds with significant activity against helminths.

A notable study in this area involved the synthesis of a series of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides. These compounds were subsequently screened for their anthelmintic properties using Indian adult earthworms, Pheritima posthuma, a common model for such studies due to its anatomical and physiological similarities to human intestinal roundworms. wisdomlib.orgamazonaws.com The efficacy of these compounds was determined by measuring the time taken to cause paralysis and death of the earthworms.

The screening revealed that several of the synthesized benzothiophene derivatives exhibited promising anthelmintic activity. amazonaws.com Among the tested compounds, derivatives designated as 3d, 3e, and 3f were identified as having particularly pronounced activity, indicating that the benzothiophene nucleus is a viable core structure for the development of new anthelmintic drugs. wisdomlib.orgamazonaws.com

The results of the anthelmintic screening are detailed in the table below, which presents the time for paralysis and death for the most active compounds.

Anthelmintic Activity of Benzothiophene Derivatives against Pheritima posthuma

| Compound | Time for Paralysis (min) | Time for Death (min) |

| 3d | - | - |

| 3e | - | - |

| 3f | - | - |

Data represents the time taken for paralysis and death of earthworms upon exposure to the test compounds. The specific concentrations and detailed structural information for compounds 3d, 3e, and 3f are noted in the full research publication.

The promising results for compounds 3d, 3e, and 3f suggest that further investigation and structural modifications of the this compound scaffold could lead to the discovery of more potent anthelmintic agents. amazonaws.com

Structure Activity Relationship Sar Studies of 3 Amino 1 Benzothiophene 2 Carboxamide Analogues

Systematic Analysis of Substituent Effects on Bioactivity

The biological activity of 3-amino-1-benzothiophene-2-carboxamide analogues is highly sensitive to the nature and position of substituents on the benzothiophene (B83047) core and the carboxamide moiety. Systematic variations of these substituents have been shown to significantly impact their therapeutic properties, including antibacterial and antioxidant activities.

Research into a series of 3-substituted thiophene-2-carboxamide derivatives has demonstrated that the substituent at the 3-position plays a crucial role in determining the biological activity. For instance, analogues with a 3-amino group have been found to exhibit greater antibacterial and antioxidant activity compared to those with 3-hydroxy or 3-methyl groups. nih.gov This suggests that the electronic and hydrogen-bonding properties of the amino group are key to the compound's interaction with its biological targets. nih.gov

Further studies on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have indicated that substituents on the aromatic core influence the reactivity and potential biological activity of these compounds. The prediction of cytostatic, antitubercular, and anti-inflammatory activities for these derivatives underscores the therapeutic potential that can be unlocked through targeted substitutions.

The following table summarizes the effects of different substituents at the 3-position on the antioxidant and antibacterial activities of thiophene-2-carboxamide derivatives, providing a clear illustration of the structure-activity relationships.

| Substituent at 3-position | Antioxidant Activity (% inhibition) | Antibacterial Activity (% inhibition) |

|---|---|---|

| Amino (NH2) | 46.9 - 62.0 | 40.0 - 86.9 |

| Hydroxy (OH) | 28.4 - 54.9 | 20.0 - 78.3 |

| Methyl (CH3) | 12.0 - 22.9 | No activity - 47.8 |

Data sourced from studies on 3-substituted thiophene-2-carboxamide derivatives, which serve as a model for understanding the potential effects of similar substitutions on this compound analogues. nih.gov

Rational Design Strategies for Lead Optimization

The insights gained from SAR studies provide a solid foundation for the rational design of more potent and selective analogues of this compound. Lead optimization is an iterative process that involves the design, synthesis, and biological evaluation of new compounds with improved pharmacological properties.

One common strategy is the use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the biological activity of designed molecules before their synthesis. patsnap.com This approach saves time and resources by prioritizing the synthesis of compounds with the highest probability of success. For instance, fragment-based drug design has been successfully employed to identify novel inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), starting from a hit compound and growing it into a more potent lead. nih.gov

Another key strategy is the modification of functional groups to enhance target binding and improve pharmacokinetic properties. This can involve altering the polarity of the molecule to improve cell permeability or introducing steric shields to prevent metabolic degradation. scribd.com For example, in the development of benzothiophene-3-carboxamide derivatives as Aurora kinase inhibitors, systematic modifications led to a compound with nanomolar efficacy and the ability to induce apoptosis in cancer cells. nih.gov

The optimization process often focuses on several key aspects:

Potency: Enhancing the binding affinity of the compound to its biological target.

Selectivity: Minimizing off-target effects by designing compounds that interact specifically with the desired target.

Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it reaches its target in sufficient concentrations and has a suitable duration of action.

Through these rational design strategies, the initial promise of a lead compound like this compound can be systematically refined to yield a drug candidate with a desirable therapeutic profile.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis aims to understand the preferred spatial arrangement of a molecule's atoms and how this conformation influences its interaction with biological targets. For this compound analogues, understanding their conformational preferences is key to deciphering their biological profiles.

Studies on related thiophene-3-carboxamide (B1338676) derivatives have revealed that intramolecular hydrogen bonding can play a significant role in "locking" the molecular conformation. nih.gov An intramolecular N-H...N hydrogen bond can form a pseudo-six-membered ring, which reduces the conformational flexibility of the molecule. nih.gov This pre-organization of the molecule into a specific, rigid conformation can enhance its binding affinity for a target receptor by reducing the entropic penalty of binding.

The preparation and analysis of conformationally constrained analogues is a powerful strategy to probe the bioactive conformation of a lead compound. By introducing cyclic constraints into the molecular structure, researchers can limit the number of accessible conformations and identify the one that is responsible for the observed biological activity. nih.gov This approach has been successfully used to gain insights into the active binding conformation of various carboxamide-containing compounds. nih.gov

The correlation between a molecule's conformation and its biological profile is a fundamental principle in medicinal chemistry. A favorable conformation can lead to:

Enhanced Potency: A rigid conformation that complements the binding site of a target protein will result in a stronger interaction and higher potency.

Improved Selectivity: A specific conformation may be recognized by the intended target but not by off-target proteins, leading to improved selectivity and a better side-effect profile.

By combining experimental techniques like X-ray crystallography and NMR spectroscopy with computational methods, it is possible to build a comprehensive understanding of the conformational landscape of this compound analogues and leverage this knowledge for the design of more effective therapeutic agents.

Theoretical and Computational Chemistry Studies of 3 Amino 1 Benzothiophene 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For thiophene-based compounds, DFT has been widely used to analyze molecular properties that govern their chemical behavior. nih.govscienceopen.com

DFT calculations allow for the optimization of the molecular geometry of 3-Amino-1-benzothiophene-2-carboxamide to its lowest energy state. From this optimized structure, various electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com

Other global reactivity descriptors derived from DFT, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a comprehensive picture of the molecule's reactivity profile. nih.gov These parameters are valuable for predicting how the molecule will behave in different chemical environments. For instance, Fukui function analysis, another DFT-based method, can be employed to identify the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. semanticscholar.org

Table 1: Representative Quantum Chemical Parameters Calculated for Thiophene (B33073) Derivatives using DFT

This table presents typical parameters calculated for related thiophene structures to illustrate the data obtained from DFT studies. The values are illustrative and not specific to this compound.

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts reactivity towards nucleophiles. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Describes the overall charge-accepting capability. nih.gov |

| Chemical Hardness (η) | Resistance of a molecule to change its electron configuration. | A larger value indicates greater stability. nih.gov |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A larger value indicates higher reactivity. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activity by simulating the interaction between a small molecule like this compound and a specific protein target.

Studies on related benzothiophene (B83047) and thiophene-carboxamide derivatives have demonstrated their potential to interact with various enzymes. For example, docking studies have shown that thiophene-carboxamide derivatives can bind to the ATP and JIP binding pockets of the c-Jun N-Terminal Kinase 1 (JNK1). nih.gov These simulations revealed key hydrogen bonding interactions between the carboxamide group of the ligand and amino acid residues like Gln 37, Val 118, and Asn 114 in the protein's active site. nih.gov

Similarly, derivatives of benzothieno[3,2-d]pyrimidine have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govmdpi.comresearchgate.net These studies identified important interactions with residues such as His-90 and Gln-192. nih.gov The docking scores, typically expressed in terms of binding energy (kcal/mol), quantify the affinity of the ligand for the target protein, with lower values indicating a more favorable interaction. researchgate.netmdpi.com For this compound, the amino and carboxamide groups are predicted to be critical pharmacophores that can form hydrogen bonds and other stabilizing interactions within a protein's binding pocket.

Table 2: Example of Molecular Docking Results for Thiophene Derivatives with Protein Targets

This table illustrates the type of data generated from molecular docking studies on compounds with similar structural motifs.

| Compound Class | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

| Thiophene-carboxamide derivative | JNK1 | Gln 37, Asn 114, Val 118 | Not specified | nih.gov |

| Benzothieno[3,2-d]pyrimidin-4-one derivative | COX-2 | His-90, Gln-192 | -9.4 | nih.govresearchgate.net |

| Spiro[indole-pyridine]-carboxamide | PqsR of P. aeruginosa | Not specified | -5.8 to -8.2 | mdpi.com |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces that govern crystal packing. mdpi.comnih.gov

For thiophene derivatives, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots have been used to decompose the complex network of intermolecular contacts. mdpi.comresearchgate.net These analyses reveal the relative contributions of different types of interactions, such as hydrogen bonds (e.g., N–H⋯O, N–H⋯N), as well as weaker contacts like C–H⋯O, C–H⋯S, and H⋯H interactions. mdpi.comnih.govresearchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiophene Derivative

This table shows representative data for a related thiophene compound to illustrate the outputs of Hirshfeld surface analysis.

| Interaction Type | Contribution (%) | Description |

| H···H | 21% | van der Waals forces between hydrogen atoms. |

| C···H | 20% | Interactions involving carbon and hydrogen atoms. |

| S···H | 19% | Interactions involving the thiophene sulfur atom. |

| N···H | 14% | Hydrogen bonds involving nitrogen atoms. |

| O···H | 12% | Hydrogen bonds involving oxygen atoms. |

| (Data adapted from a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) semanticscholar.org |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry offers significant insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways, transition states, and intermediates. While specific computational studies on the reaction mechanisms of this compound were not prominently found, the synthesis of related 2-aminothiophenes is well-documented, most notably through the Gewald reaction. tubitak.gov.tr

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. tubitak.gov.tr Computational methods can be applied to model such multi-component reactions. By calculating the potential energy surface, chemists can:

Identify the most likely reaction pathway by comparing the activation energies of different possible routes.

Characterize the geometry and energy of transient species, such as transition states and intermediates, which are often difficult to observe experimentally.

Understand the role of catalysts or solvents in the reaction mechanism.

For electrophilic substitution reactions on the benzothiophene ring system, computational models can predict the regioselectivity (i.e., the position of substitution). researchgate.net By calculating the electron density at different positions on the ring, it is possible to predict whether an electrophile will preferentially attack at a specific carbon atom. These predictive models are invaluable for designing synthetic routes and optimizing reaction conditions to achieve higher yields of the desired product. researchgate.net

Applications of 3 Amino 1 Benzothiophene 2 Carboxamide As Synthetic Intermediates

Building Blocks for Complex Heterocyclic Architectures

The strategic placement of the amino and carboxamide groups in 3-Amino-1-benzothiophene-2-carboxamide facilitates its use as a foundational building block for synthesizing intricate, multi-ring heterocyclic compounds. This is primarily achieved through cyclization reactions where these two functional groups react with a single reagent containing two reactive centers, or through sequential reactions to build a new ring.

A prominent application is in the synthesis of benzothieno[3,2-d]pyrimidines , a class of compounds investigated for various pharmacological activities. The ortho-amino-carboxamide functionality can readily undergo condensation and cyclization with various carbon- and nitrogen-containing reagents. For example, reaction with formamide or triethyl orthoformate can introduce a one-carbon unit that cyclizes to form the pyrimidine ring, yielding benzothieno[3,2-d]pyrimidin-4(3H)-one derivatives. Similarly, reagents like isothiocyanates can be used to construct thione-containing pyrimidine rings. These reactions are analogous to well-established syntheses of thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxamide precursors mdpi.comtubitak.gov.tr.

Furthermore, derivatives of the core scaffold can be used to create even more complex fused systems. For instance, closely related 3-amino-2-formyl benzothiophenes are used to synthesize benzothieno[3,2-b]pyridine derivatives through Friedeländer annulation with ketones and 1,3-diones nih.gov. This demonstrates the utility of the 3-aminobenzothiophene scaffold in building fused pyridine rings, a strategy that can be adapted for derivatives of this compound.

The table below summarizes representative examples of heterocyclic systems that can be synthesized from the this compound scaffold, based on established chemical reactions for analogous compounds.

| Starting Material Scaffold | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

| This compound | Formamide or Triethyl orthoformate | Benzothieno[3,2-d]pyrimidin-4(3H)-one | Condensation/Cyclization |

| This compound | Alkyl/Aryl Isothiocyanate | 2-Thioxobenzothieno[3,2-d]pyrimidin-4(3H)-one | Addition/Cyclization |

| This compound | Chloroacetyl chloride | Benzothieno[3,2-d]pyrimidine dione | Acylation/Cyclization |

| This compound | Hydrazine derivatives (after modification of carboxamide) | Fused triazole or pyrazole systems | Condensation/Cyclization |

Role in the Construction of Chemical Libraries for Screening

In modern drug discovery, the synthesis of chemical libraries—large collections of structurally related compounds—is a cornerstone for identifying new therapeutic agents through high-throughput screening. The this compound scaffold is an excellent starting point for creating such libraries due to its synthetic tractability and the biological relevance of the benzothiophene (B83047) core nih.govnih.gov.

The creation of a chemical library from this scaffold involves systematically reacting the amino and/or carboxamide groups with a diverse set of reagents to generate a large array of final products. This approach, often employing parallel synthesis techniques, allows for the rapid generation of molecular diversity around the central benzothiophene core. For example, the amino group can be acylated with a wide variety of carboxylic acids or sulfonyl chlorides, while the carboxamide can be modified or used as an anchor point for further reactions.

A common strategy involves converting the ortho-amino-carboxamide into a fused heterocyclic system, such as the benzothieno[3,2-d]pyrimidine ring, which can then be further functionalized at multiple positions. This creates several points of diversity within the molecule, allowing for fine-tuning of its physicochemical and biological properties. Research on related aminothiophene scaffolds has demonstrated the successful synthesis and screening of such libraries, leading to the discovery of compounds with potent antibacterial and cytotoxic activities nih.gov.

The table below illustrates how a diverse chemical library can be generated from the this compound core.

| Scaffold Position | Diversity-Generating Reaction | Example Reagent Class | Resulting Functional Group/Structure |

| 3-Amino Group | Acylation | Diverse Carboxylic Acids (R-COOH) | 3-Acylamino- |

| 3-Amino Group | Sulfonylation | Diverse Sulfonyl Chlorides (R-SO₂Cl) | 3-Sulfonamido- |

| 2-Carboxamide (B11827560) Group | Dehydration | Dehydrating agents | 2-Cyano- |

| 3-Amino & 2-Carboxamide | Ring Cyclization | 1,3-Diketones, Esters, etc. | Fused Pyrimidines, Pyridines, etc. |

This systematic and modular approach allows chemists to generate hundreds or thousands of distinct compounds for biological screening, enhancing the probability of discovering novel drug candidates for a wide range of diseases nih.gov.

Q & A

Q. What are the common synthetic routes for 3-Amino-1-benzothiophene-2-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step processes, including the preparation of benzothiophene precursors followed by functionalization. For example, analogous compounds are synthesized via reactions like C-H arylations or condensation with anhydrides (e.g., using succinic or phthalic anhydrides under reflux in dry dichloromethane). Purification often employs reverse-phase HPLC with gradients (e.g., methanol-water) to isolate intermediates and final products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., chemical shifts for NH₂, carboxamide, and benzothiophene protons).

- IR spectroscopy : For identifying functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- Mass spectrometry : To validate molecular weight and fragmentation patterns.

Q. How is recrystallization optimized for this compound to ensure high purity?

Recrystallization solvents (e.g., methanol, ethanol, or mixed solvents) are selected based on solubility tests. Gradient cooling and seed crystal addition improve yield and purity. Purity is confirmed via HPLC (>95% peak area) and melting point consistency .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystallographic packing and stability of this compound?

Graph set analysis (e.g., Etter’s rules) can categorize hydrogen bonds (e.g., R₂²(8) motifs) to predict crystal packing. Tools like SHELXL refine hydrogen atom positions using high-resolution X-ray data, while ORTEP-3 visualizes molecular conformations and intermolecular interactions .

Q. What strategies resolve contradictions in reported bioactivity data for benzothiophene derivatives?

- Dose-response validation : Replicate assays across multiple cell lines or in vivo models.

- Structural analogs : Compare activity trends with derivatives (e.g., replacing substituents on the benzothiophene core).

- Mechanistic studies : Use knock-out models or competitive binding assays to confirm target specificity .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses in active sites (e.g., kinase domains).

- QSAR models : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity to guide structural optimization .

Q. What role does crystallography software play in refining the molecular conformation of this compound?

SHELXL is widely used for small-molecule refinement, employing least-squares minimization to optimize bond lengths, angles, and displacement parameters. High-resolution data (<1.0 Å) enable anisotropic refinement for accurate electron density mapping. WinGX integrates SHELX tools with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding .

Q. How can modifications to the benzothiophene core enhance bioactivity or selectivity?

- Electron-withdrawing groups (e.g., trifluoromethyl at position 4) improve metabolic stability.

- Bulkier substituents (e.g., tert-butyl) may enhance hydrophobic interactions in binding pockets.

- Carboxamide derivatization : Converting to thioamide or urea analogs alters hydrogen-bonding capacity .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Refinement

| Parameter | Value/Technique | Reference |

|---|---|---|

| Software | SHELXL, WinGX | |

| Hydrogen bonding | Graph set analysis | |

| Visualization | ORTEP-3 |

Q. Table 2: Common Bioactivity Assays for Benzothiophene Derivatives

| Assay Type | Target | Methodological Considerations |

|---|---|---|

| MIC determination | Bacterial strains | Use CLSI guidelines for reproducibility |

| Cytotoxicity | Cancer cell lines | Validate via MTT/WST-1 assays |

| Target inhibition | Enzymatic kinetics | Measure IC₅₀ under varied pH conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.